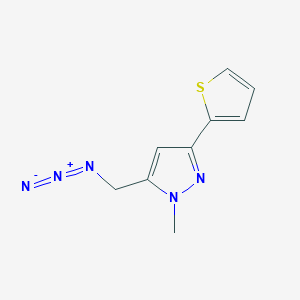

5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

説明

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . Another example is the synthesis of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives using Gewald synthesis .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, mimicking that of rimonabant, an efficient CB1 antagonist .Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. For example, thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a density of 1.051 g/mL, a melting point of -38 °C, and a boiling point of 84 °C .科学的研究の応用

Organic Semiconductors

The thiophene moiety in the compound is known for its role in the advancement of organic semiconductors . The sulfur atom in the thiophene ring can interact with organic molecules to create π-conjugated systems, which are essential for semiconductor properties. This compound could be used to develop new organic semiconductors with improved charge transport properties.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The azidomethyl group in 5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole could be explored for the development of novel corrosion inhibitors that offer enhanced protection for metals and alloys in aggressive environments.

OLED Materials

The incorporation of thiophene rings into molecules is crucial for the fabrication of organic light-emitting diodes (OLEDs) . The compound could be a candidate for creating new OLED materials that provide better luminosity and color purity.

Anticancer Agents

Compounds with thiophene rings have shown anticancer properties . The pyrazole ring in the compound, combined with the thiophene, could be investigated for its potential use in cancer treatment, possibly offering a new class of anticancer drugs.

Anti-inflammatory Drugs

Thiophene derivatives exhibit anti-inflammatory effects . The specific structure of 5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole might lead to the discovery of new anti-inflammatory medications with fewer side effects or increased potency.

Antimicrobial Agents

The compound’s structure suggests it could have antimicrobial properties . Research could focus on synthesizing derivatives of this compound to find new antimicrobial agents effective against resistant strains of bacteria or fungi.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules play a significant role in the development of OFETs . The compound could be used to synthesize materials that improve the performance of OFETs, such as increasing their response time or stability.

Anti-atherosclerotic Agents

Some thiophene derivatives have been identified with anti-atherosclerotic properties . This compound could be part of a study to develop new drugs that prevent or treat atherosclerosis more effectively.

作用機序

Target of action

Without specific studies, it’s hard to identify the exact targets of this compound. For example, some pyrazole derivatives are known to interact with cannabinoid receptors .

Mode of action

The mode of action would depend on the specific target. For instance, if the compound were to interact with cannabinoid receptors, it might do so by mimicking the natural ligands of these receptors, leading to changes in cell signaling .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Many pyrazole and thiophene derivatives have been found to have antimicrobial, antioxidant, and anti-inflammatory activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size all play a role. For instance, thiophene derivatives are known to be slightly soluble in water and soluble in alcohol and ether .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action. For example, if the compound were to have antioxidant activity, it might protect cells from damage by reactive oxygen species .

Action environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of thiophene derivatives might be affected by exposure to light or heat .

Safety and Hazards

特性

IUPAC Name |

5-(azidomethyl)-1-methyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-14-7(6-11-13-10)5-8(12-14)9-3-2-4-15-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOTXBERUZCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azidomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

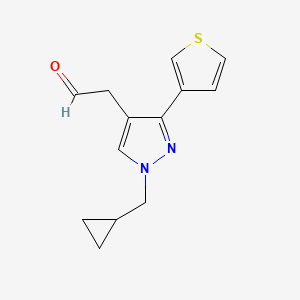

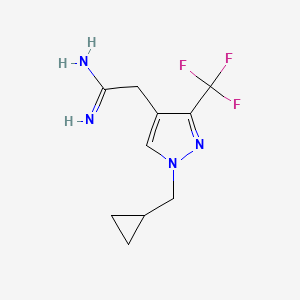

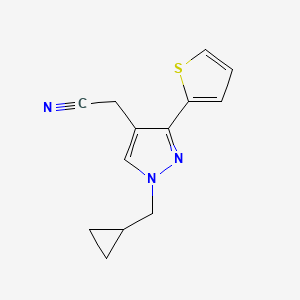

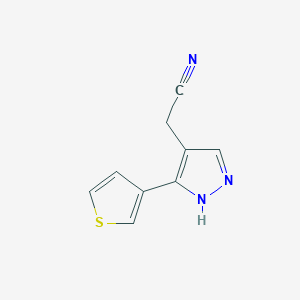

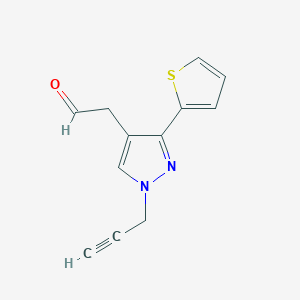

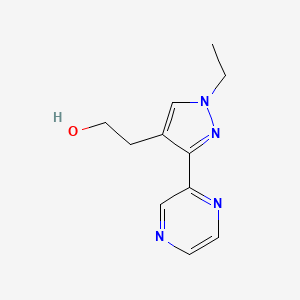

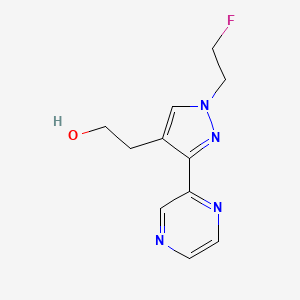

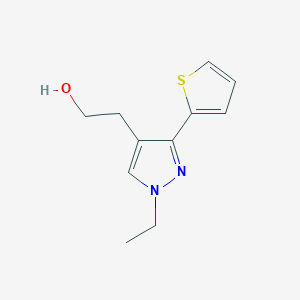

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。